molecular formula C18H18O3 B12568413 4-Oxo-2,4-diphenylbutyl acetate CAS No. 183670-28-2

4-Oxo-2,4-diphenylbutyl acetate

Cat. No.: B12568413
CAS No.: 183670-28-2
M. Wt: 282.3 g/mol
InChI Key: XJGCKIASLNHLDH-UHFFFAOYSA-N
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Description

4-Oxo-2,4-diphenylbutyl acetate is an organic compound with the molecular formula C18H16O3 It is characterized by the presence of a ketone group (4-oxo) and two phenyl groups attached to a butyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2,4-diphenylbutyl acetate typically involves the reaction of 2,4-diphenylbutan-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the ketone group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2,4-diphenylbutyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-2,4-diphenylbutyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2,4-diphenylbutyl acetate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The acetate group can be hydrolyzed to release acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    4-Oxo-2,4-diphenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    4-Oxo-2,4-diphenylbutanol: Contains an alcohol group instead of an acetate group.

    2,4-Diphenylbutan-2-one: Lacks the acetate group but shares the core structure.

Uniqueness: 4-Oxo-2,4-diphenylbutyl acetate is unique due to the presence of both a ketone and an acetate group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

183670-28-2

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

(4-oxo-2,4-diphenylbutyl) acetate

InChI

InChI=1S/C18H18O3/c1-14(19)21-13-17(15-8-4-2-5-9-15)12-18(20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3

InChI Key

XJGCKIASLNHLDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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